

# Meta-analysis of the efficacy and safety of Methylthiouracil versus other thioamides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Methylthiouracil |           |  |  |  |
| Cat. No.:            | B1676490         | Get Quote |  |  |  |

# A Comparative Meta-Analysis of Thioamide Efficacy and Safety in Hyperthyroidism

This guide provides a detailed comparison of the efficacy and safety profiles of thioamide derivatives, primarily focusing on Methimazole (MMI) and Propylthiouracil (PTU), the two most extensively used antithyroid drugs (ATDs) for managing hyperthyroidism.[1] While Methylthiouracil (MTU) belongs to the same class of drugs, recent comparative meta-analyses and large-scale clinical trials focus predominantly on MMI and PTU, reflecting current clinical practice. The data and protocols presented herein are synthesized from published meta-analyses and randomized controlled trials to support researchers, scientists, and drug development professionals in understanding the relative performance of these agents.

#### **Mechanism of Action**

Thioamides, including **Methylthiouracil**, Propylthiouracil, and Methimazole, share a core mechanism of action. They inhibit the synthesis of thyroid hormones by interfering with the function of the thyroid peroxidase (TPO) enzyme.[1][2] This enzyme is critical for two key steps in hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin protein (organification).[2] Propylthiouracil has an additional mechanism of action; it also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2]





Click to download full resolution via product page

**Caption:** Mechanism of action for thioamide drugs.

### **Efficacy Comparison: MMI vs. PTU**

Meta-analyses of randomized controlled trials (RCTs) have consistently evaluated the efficacy of MMI and PTU in treating hyperthyroidism, particularly Graves' disease. The primary outcomes measured include the normalization of thyroid hormone levels (T3, T4, FT3, FT4) and overall clinical effectiveness.

A 2021 meta-analysis by Tan et al., which included 16 RCTs with 1,906 patients, found that MMI may be more effective than PTU at reducing thyroid hormone levels.[1][3][4] Specifically,



the MMI treatment group showed significantly lower levels of T3, T4, free T3 (FT3), and free T4 (FT4) compared to the PTU group.[1][3] One study also found that a 30 mg/day dose of MMI normalized FT4 in a greater percentage of patients at 12 weeks compared to 300 mg/day of PTU (96.5% vs. 78.3%).[5]

Table 1: Summary of Efficacy Outcomes (MMI vs. PTU)

| Outcome<br>Measure         | Result<br>Favoring MMI  | Result<br>Favoring PTU | No Significant<br>Difference | Citation |
|----------------------------|-------------------------|------------------------|------------------------------|----------|
| Reduction in T3<br>Levels  | Lower (WMD = -1.321)    |                        |                              | [1][3]   |
| Reduction in T4<br>Levels  | Lower (WMD = -37.311)   |                        |                              | [1][3]   |
| Reduction in FT3<br>Levels | Lower (WMD =<br>-1.388) |                        |                              | [1][3]   |
| Reduction in FT4<br>Levels | Lower (WMD = -3.613)    |                        |                              | [1][3]   |
| Overall Effective<br>Rate  |                         |                        | OR = 0.427                   | [1]      |

| Drug Withdrawal Rate | | | OR = 1.135 |[1] |

WMD: Weighted Mean Difference; OR: Odds Ratio. A negative WMD indicates lower levels in the MMI group.

### **Safety and Adverse Effects Profile**

The safety of thioamides is a critical consideration in clinical practice, with potential adverse effects ranging from minor skin rashes to severe events like hepatotoxicity and agranulocytosis.

Hepatotoxicity: Multiple studies and meta-analyses indicate a difference in the risk of liver injury between PTU and MMI. A meta-analysis by Yu et al. (2019) found that the odds of liver function injury were significantly higher in the PTU group compared to the MMI group (OR, 2.40).[6] Similarly, the risk of elevated transaminases was much higher with PTU (OR, 3.96).[6] The



2021 meta-analysis by Tan et al. also concluded that the risk of liver function damage was lower in the MMI group (OR = 0.208).[1][3]

Other Adverse Events: Minor side effects like rash, pruritus, and urticaria are the most common adverse events associated with thioamides.[7] There appears to be no significant difference between MMI and PTU in the incidence of agranulocytosis, rash, or urticaria.[6] However, MMI treatment is associated with a higher risk of developing hypothyroidism compared to PTU (OR = 2.738).[1][3]

Use in Pregnancy: During the first trimester of pregnancy, PTU is generally preferred because MMI has been associated with a higher risk of congenital birth defects.[6][8] A 2023 meta-analysis confirmed that pregnant women treated with MMI had a higher risk of congenital anomalies than those treated with PTU.[8][9]

Table 2: Summary of Safety Outcomes (MMI vs. PTU)

| Adverse Event             | Higher Risk<br>with MMI | Higher Risk<br>with PTU | No Significant<br>Difference | Citation |
|---------------------------|-------------------------|-------------------------|------------------------------|----------|
| Liver Function<br>Injury  |                         | OR = 2.40               |                              | [6]      |
| Elevated<br>Transaminases |                         | OR = 3.96               |                              | [6]      |
| Hypothyroidism            | OR = 2.738              |                         |                              | [1][3]   |
| Agranulocytosis           |                         |                         | Not significant              | [6]      |
| Rash / Urticaria          |                         |                         | Not significant              | [1][6]   |

| Birth Defects (1st Trimester) | OR = 1.29 | | |[6] |

## **Experimental Protocols**

The data presented is derived from meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.





Click to download full resolution via product page

**Caption:** Generalized workflow for a meta-analysis of clinical trials.



Key Methodological Points from Cited Meta-Analyses:

- Search Strategy: Comprehensive searches were conducted across multiple databases, including PubMed, EMBASE, Cochrane Library, and Web of Science, using terms like "Hyperthyroidism," "Methimazole," and "Propylthiouracil".[1][3]
- Inclusion Criteria: Studies included were typically randomized controlled trials comparing
  MMI and PTU in patients diagnosed with hyperthyroidism.[1][3]
- Outcomes: Primary outcomes focused on clinical efficacy and changes in thyroid hormone levels.[1][3] Secondary outcomes included liver function indices and the incidence of various adverse reactions.[1][3]
- Statistical Analysis: Results were expressed as weighted mean differences (WMD) for continuous data (e.g., hormone levels) and odds ratios (OR) for dichotomous data (e.g., adverse events), both with 95% confidence intervals (CIs).[1][3] Publication bias was often assessed using the Begg test.[1][4]

## **Framework for Drug Comparison**

The objective comparison of therapeutic alternatives requires a logical framework that integrates both efficacy and safety data to inform a comprehensive risk-benefit assessment.





Click to download full resolution via product page

**Caption:** Logical framework for comparing therapeutic alternatives.

#### **Conclusion**

The available evidence from meta-analyses strongly suggests that while both Methimazole and Propylthiouracil are effective treatments for hyperthyroidism, they possess distinct efficacy and safety profiles. MMI appears to be more potent in reducing thyroid hormone levels and has a lower risk of causing liver damage.[1][6] However, PTU is the preferred agent during the first trimester of pregnancy due to a lower risk of teratogenicity.[8][9] Data directly comparing **Methylthiouracil** with MMI and PTU in a meta-analytic framework is lacking in recent literature, highlighting a gap in the comprehensive understanding of this older-generation thioamide. For drug development professionals, these findings underscore the importance of balancing potency with a nuanced safety profile tailored to specific patient populations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A metaanalysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]
- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A metaanalysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 5. Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIDE EFFECTS OF PTU AND MMI IN THE TREATMENT OF HYPERTHYROIDISM: A SYSTEMATIC REVIEW AND META-ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis [ideas.repec.org]
- To cite this document: BenchChem. [Meta-analysis of the efficacy and safety of Methylthiouracil versus other thioamides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676490#meta-analysis-of-the-efficacy-and-safety-of-methylthiouracil-versus-other-thioamides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com